molecular formula C11H11N5S B12453630 1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole

1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole

Cat. No.: B12453630
M. Wt: 245.31 g/mol
InChI Key: OJJUIPQWEHDHEI-UHFFFAOYSA-N
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Description

1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole is a heterocyclic compound that contains both benzimidazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole typically involves the reaction of 1-methylbenzimidazole with a triazole derivative. One common method involves the use of 1-methylbenzimidazole and 4H-1,2,4-triazole-3-thiol in the presence of a suitable base and solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or benzimidazole moieties are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development.

    Agriculture: The compound is studied for its potential use as a fungicide and pesticide. Its effectiveness against various plant pathogens can help improve crop yields and reduce losses.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as cytochrome P450, leading to the disruption of essential metabolic pathways in pathogens. The triazole moiety is known to interact with heme proteins, which can further enhance its inhibitory effects.

Comparison with Similar Compounds

1-methyl-2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-benzimidazole can be compared with other similar compounds, such as:

    1-methylbenzimidazole: Lacks the triazole moiety and has different chemical properties and applications.

    4H-1,2,4-triazole-3-thiol: Contains the triazole moiety but lacks the benzimidazole structure.

    1-methyl-2-[(4H-1,2,4-triazol-3-yl)methyl]-1H-benzimidazole: Similar structure but without the sulfanyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combined benzimidazole and triazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

1-methyl-2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzimidazole

InChI

InChI=1S/C11H11N5S/c1-16-9-5-3-2-4-8(9)14-10(16)6-17-11-12-7-13-15-11/h2-5,7H,6H2,1H3,(H,12,13,15)

InChI Key

OJJUIPQWEHDHEI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CSC3=NC=NN3

Origin of Product

United States

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